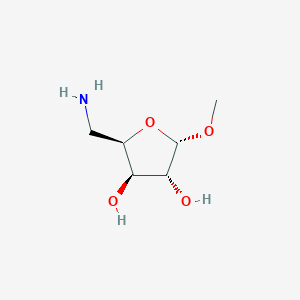
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:
-
Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.
-
Functional Groups
Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.
Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.
Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes:
Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The hydroxyl groups can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents:
Hydrogenation Catalysts: Used for reduction.
Oxidizing Agents: Employed for oxidation.
Acidic or Basic Conditions: Facilitate cyclization reactions.
Major Products:
- Reduction of the carbonyl group yields the corresponding diol.
- Oxidation may lead to various functionalized derivatives.
Applications De Recherche Scientifique
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a building block in synthetic chemistry.
Industry: May find applications in materials science or drug development.
Mécanisme D'action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.
Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
ODOKPZPCULYXKR-MOJAZDJTSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
SMILES canonique |
COC1C(C(C(O1)CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



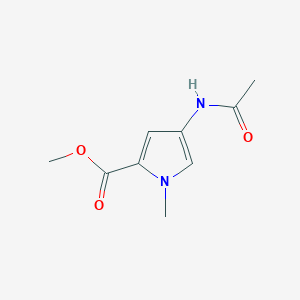
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
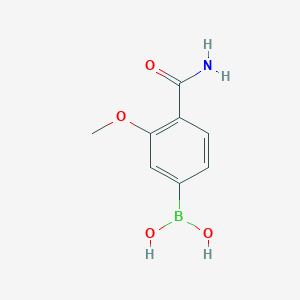
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)


![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
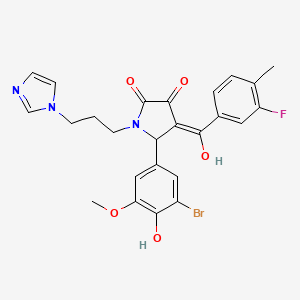

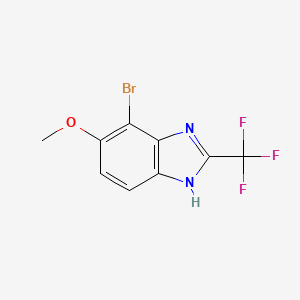
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
